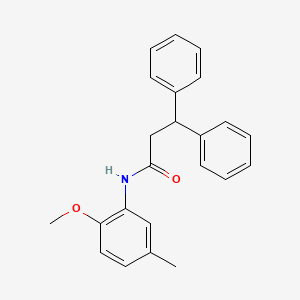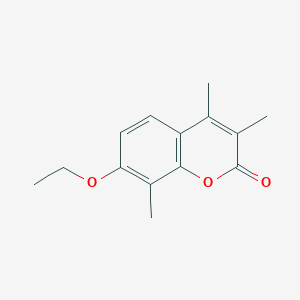![molecular formula C14H12Cl2N2O B5801590 2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG, a German pharmaceutical company. Since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of BAY 11-7082 involves the inhibition of the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. NF-κB is involved in the expression of several genes that are involved in inflammation, cell proliferation, and cell survival. By inhibiting the activity of NF-κB, BAY 11-7082 can reduce inflammation, induce apoptosis, and inhibit cell proliferation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of NF-κB, which is involved in the expression of several pro-inflammatory genes. BAY 11-7082 can induce apoptosis by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. BAY 11-7082 can also inhibit cell proliferation by blocking the cell cycle at various stages.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and can be used at low concentrations. BAY 11-7082 has been extensively studied and its mechanism of action is well understood. However, BAY 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can inhibit the activity of other transcription factors in addition to NF-κB.
Zukünftige Richtungen
There are several future directions for the study of BAY 11-7082. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that have fewer side effects. Additionally, the use of BAY 11-7082 in combination with other drugs for the treatment of cancer and viral infections should be explored. Finally, the development of new synthetic methods for the synthesis of BAY 11-7082 should be investigated to improve its yield and purity.
Synthesemethoden
The synthesis of BAY 11-7082 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoyl chloride with 2-(4-pyridinyl)ethanol to produce the intermediate compound 2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide. This intermediate is then subjected to a series of chemical reactions, including reduction, cyclization, and deprotection, to yield the final product, BAY 11-7082. The synthesis of BAY 11-7082 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. BAY 11-7082 has also been found to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-1-2-12(13(16)9-11)14(19)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRTVMBINOQHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(pyridin-4-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)


